CC-401 hydrochloride
Overview
Description
CC-401 hydrochloride, also known as JNK-401, is a potent inhibitor of all three forms of JNK (c-Jun N-terminal kinase) with Ki values ranging from 25 to 50 nM . It has at least 40-fold selectivity for JNK compared to other related kinases . It is used for research purposes only .
Molecular Structure Analysis
The molecular formula of CC-401 hydrochloride is C22H25ClN6O . Its molecular weight is 424.9 g/mol . The InChI string and the canonical SMILES string are also provided .Scientific Research Applications
1. JNK Signaling in Glomerulonephritis
CC-401 hydrochloride has been identified as a specific JNK inhibitor and studied for its role in immune-induced renal injury. In research conducted by Flanc et al. (2007), it was observed that CC-401 hydrochloride could block JNK signaling and reduce proteinuria in acute disease models. Moreover, continuous treatment with this compound was found to suppress glomerular and tubulointerstitial damage. This study suggests that JNK inhibitors like CC-401 hydrochloride may have potential as therapeutic agents in the treatment of human glomerulonephritis (Flanc et al., 2007).
Safety And Hazards
CC-401 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers Several papers have cited the use of CC-401 hydrochloride . These include studies published in Science , Cell Systems , and Molecular Cancer Research . These papers could provide more detailed information on the applications and effects of CC-401 hydrochloride.
properties
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVXKYKWOUGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CC-401 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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